2-(3-Oxopiperazine-1-carboxamido)benzoic acid
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Overview
Description
2-(3-Oxopiperazine-1-carboxamido)benzoic acid is a chemical compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 g/mol . This compound is characterized by the presence of a piperazine ring, a benzoic acid moiety, and an amide linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3-Oxopiperazine-1-carboxamido)benzoic acid involves several steps. One common synthetic route includes the reaction of 3-oxopiperazine-1-carboxylic acid with benzoic acid derivatives under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
2-(3-Oxopiperazine-1-carboxamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2-(3-Oxopiperazine-1-carboxamido)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Oxopiperazine-1-carboxamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Oxopiperazine-1-carboxamido)benzoic acid can be compared with other similar compounds such as:
3-Oxopiperazine-1-carboxylic acid benzyl ester: This compound has a similar piperazine ring structure but differs in its ester linkage.
1-Carbobenzoxy-3-oxopiperazine: Another related compound with a carbobenzoxy group attached to the piperazine ring. The uniqueness of this compound lies in its specific amide linkage and benzoic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-oxopiperazine-1-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c16-10-7-15(6-5-13-10)12(19)14-9-4-2-1-3-8(9)11(17)18/h1-4H,5-7H2,(H,13,16)(H,14,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLCRYDYCLNBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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